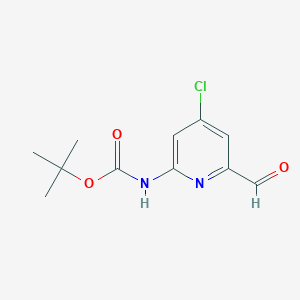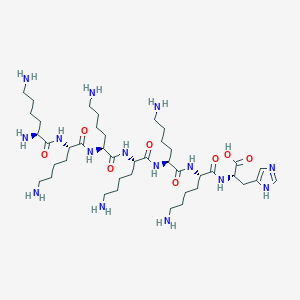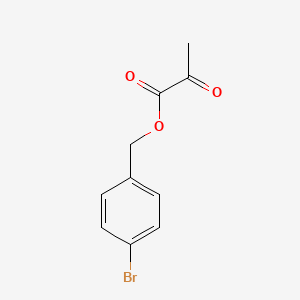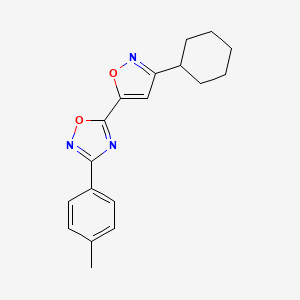![molecular formula C16H25NO B14189131 N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine CAS No. 922500-78-5](/img/structure/B14189131.png)
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine is an organic compound that belongs to the class of amines. This compound features a complex structure with a dimethylamino group attached to a butan-1-amine backbone, which is further substituted with a phenyl ring bearing a 3-methyloxetane moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine typically involves multi-step organic reactions One common approach is to start with the preparation of the oxetane ring, followed by its attachment to the phenyl ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-methoxybenzamide: Shares the dimethylamino group but differs in the presence of a methoxy group instead of the oxetane moiety.
4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar backbone structure but with diethoxy groups instead of the oxetane and phenyl groups.
Uniqueness
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine is unique due to the presence of the 3-methyloxetane moiety attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
922500-78-5 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-16(12-18-13-16)15-9-7-14(8-10-15)6-4-5-11-17(2)3/h7-10H,4-6,11-13H2,1-3H3 |
InChI-Schlüssel |
CTIACGJEVAASBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)C2=CC=C(C=C2)CCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)


![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
